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molecular formula C6H9ClN4O B1215521 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 2846-77-7

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Cat. No. B1215521
M. Wt: 188.61 g/mol
InChI Key: HCFWGTJOPSZOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080750

Procedure details

To 2-hydroxyethylamine (2.6 g, 42.7 mmol) were added 2-amino-4,6-dichloropyrimidine (7.0 g, 42.7 mmol), ethanol (150 ml) and triethylamine (6.6 ml), and the mixture was refluxed for one day. The solvent was distilled away under reduced pressure and the residue was washed with water, which was followed by recrystallization from chloroform to give yellow prism crystals (4.8 g, 59.6%), m.p. 143-146° C. (chloroform).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Yield
59.6%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH2:4].[NH2:5][C:6]1[N:11]=[C:10](Cl)[CH:9]=[C:8]([Cl:13])[N:7]=1.C(O)C>C(N(CC)CC)C>[NH2:5][C:6]1[N:11]=[C:10]([NH:4][CH2:3][CH2:2][OH:1])[CH:9]=[C:8]([Cl:13])[N:7]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
OCCN
Name
Quantity
7 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
6.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one day
Duration
1 d
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
WASH
Type
WASH
Details
the residue was washed with water, which
CUSTOM
Type
CUSTOM
Details
was followed by recrystallization from chloroform

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NCCO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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